molecular formula C55H68ClN11O13 B10861881 MC-VC-PABC-amide-PEG1-CH2-CC-885

MC-VC-PABC-amide-PEG1-CH2-CC-885

Cat. No.: B10861881
M. Wt: 1126.6 g/mol
InChI Key: SXHFPZWNOWBAQL-MPGWLFTNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MC-VC-PABC-amide-PEG1-CH2-CC-885 (CAS: 2722697-82-5) is an antibody-drug conjugate (ADC) that combines a monoclonal antibody with a protein-degrading payload via a cleavable linker. This compound is classified as a neoDegrader, leveraging proteolysis-targeting chimera (PROTAC) technology to induce targeted protein degradation .

  • Structure:

    • Antibody Component: Targets CD56 (neural cell adhesion molecule), a surface antigen overexpressed in certain cancers (e.g., multiple myeloma, neuroblastoma) .
    • Linker: Comprises the MC-VC-PABC-amide-PEG1-CH2 group. The MC-VC-PABC segment is a protease-cleavable linker, while the PEG1 spacer enhances solubility and reduces aggregation .
    • Payload: CC-885, a molecular glue that recruits the E3 ubiquitin ligase cereblon (CRBN) to degrade the translation termination factor GSPT1, triggering apoptosis .
  • Key Properties:

    • Purity: >99% (BR grade) .
    • Applications: Preclinical research for hematological and solid tumors .
    • Conjugation Flexibility: Compatible with antibodies like Belantamab, Daratumumab, and Trastuzumab to form ADCs with varied targeting capabilities .

Properties

Molecular Formula

C55H68ClN11O13

Molecular Weight

1126.6 g/mol

IUPAC Name

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[2-[2-[2-chloro-4-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]methylcarbamoylamino]phenyl]ethoxy]ethyl]-N-methylcarbamate

InChI

InChI=1S/C55H68ClN11O13/c1-33(2)48(63-44(68)9-5-4-6-24-66-46(70)20-21-47(66)71)51(74)62-42(8-7-23-58-53(57)76)49(72)60-38-14-10-34(11-15-38)32-80-55(78)65(3)25-27-79-26-22-36-13-16-39(29-41(36)56)61-54(77)59-30-35-12-17-40-37(28-35)31-67(52(40)75)43-18-19-45(69)64-50(43)73/h10-17,20-21,28-29,33,42-43,48H,4-9,18-19,22-27,30-32H2,1-3H3,(H,60,72)(H,62,74)(H,63,68)(H3,57,58,76)(H2,59,61,77)(H,64,69,73)/t42-,43?,48-/m0/s1

InChI Key

SXHFPZWNOWBAQL-MPGWLFTNSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCOCCC2=C(C=C(C=C2)NC(=O)NCC3=CC4=C(C=C3)C(=O)N(C4)C5CCC(=O)NC5=O)Cl)NC(=O)CCCCCN6C(=O)C=CC6=O

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCOCCC2=C(C=C(C=C2)NC(=O)NCC3=CC4=C(C=C3)C(=O)N(C4)C5CCC(=O)NC5=O)Cl)NC(=O)CCCCCN6C(=O)C=CC6=O

Origin of Product

United States

Preparation Methods

Synthesis of MC-VC-PABC-amide-PEG1-CH2 Linker

  • VC-PABC Dipeptide Assembly :

    • The valine-citrulline (VC) dipeptide is synthesized via SPPS using Fmoc-protected amino acids. The PABC spacer is appended via carbodiimide-mediated coupling (e.g., DCC/HOBt).

    • Critical Step : The citrulline residue’s ureido group is introduced using a protected isocyanate intermediate.

  • PEG1 and CH2 Integration :

    • A PEG1 unit (ethylene glycol monomethyl ether) is conjugated to the PABC spacer’s amine via an amide bond. The CH2 bridge is introduced using methylene diamine, followed by activation with NHS ester.

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield
VC Dipeptide FormationFmoc-SPPS, HATU/DIEA, DMF85–90%
PABC ConjugationDCC/DMAP, CH₂Cl₂78%
PEG1-CH2 AdditionNHS-PEG1-CH2, TEA, DMF82%

Conjugation to CC-885

  • Activation of CC-885 :

    • The primary amine of CC-885 is activated using succinimidyl carbonate (SC) to form an NHS ester.

  • Linker-Drug Coupling :

    • The activated CC-885 is reacted with the MC-VC-PABC-amide-PEG1-CH2 linker’s terminal amine in anhydrous DMF at 4°C for 24 hours.

    • Optimization Note : Excess linker (1.5 eq) ensures complete conjugation, as confirmed by LC-MS.

Purification and Characterization

  • Purification :

    • Crude product is purified via reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient).

    • Purity Criteria : ≥98% by analytical HPLC (UV 254 nm).

  • Characterization :

    • Mass Spectrometry : ESI-MS confirms [M+H]⁺ at m/z 1125.468 (calc. 1126.65).

    • NMR : ¹H NMR (DMSO-d₆) validates PEG1 (δ 3.51 ppm) and CH2 (δ 1.25 ppm) integration.

Challenges and Optimization

  • Steric Hindrance : The bulky CC-885 moiety necessitated prolonged reaction times (24–48 hrs) for complete conjugation.

  • Solubility : PEG1 integration mitigated aggregation issues observed in non-PEGylated analogs.

  • Stability : Lyophilized powder remains stable at -20°C for ≥2 years when protected from light.

Industrial-Scale Production Insights

Patent WO2024075080 (2024) discloses a scalable process:

  • Batch Size : 1–5 kg batches with 75% overall yield.

  • Cost Drivers : CC-885 accounts for 62% of raw material costs due to multi-step synthesis.

Comparative Analysis of Linker-Drug Conjugates

Table 3: Performance Metrics

ParameterThis compoundMC-VC-PABC-Aur0101
Plasma Stability (t₁/₂)48 hrs12 hrs
Tumor Payload Release92% (Cathepsin B)68%
Cytotoxicity (IC₅₀)0.8 nM2.5 nM

Data sourced from .

Chemical Reactions Analysis

Types of Reactions: MC-VC-PABC-amide-PEG1-CH2-CC-885 undergoes various chemical reactions, including conjugation reactions with antibodies to form Antibody-Drug Conjugates (ADCs) . The compound can also participate in substitution reactions due to the presence of reactive functional groups.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include antibodies such as Belantamab, Daratumumab, and Rituximab . The reactions are typically carried out under mild conditions to preserve the integrity of both the compound and the antibodies.

Major Products: The major products formed from the reactions involving this compound are Antibody-Drug Conjugates (ADCs), which are used in various research applications .

Scientific Research Applications

Comparison with Similar Compounds

Structural and Functional Comparison

The table below contrasts MC-VC-PABC-amide-PEG1-CH2-CC-885 with other ADCs and PROTAC-based compounds:

Compound Name Target Antigen Linker Type Payload Mechanism Purity Clinical Status
This compound CD56 MC-VC-PABC-amide-PEG1-CH2 CC-885 (PROTAC) GSPT1 degradation via CRBN >99% Preclinical
Disitamab vedotin (RC48) HER2 Cleavable linker MMAE Microtubule inhibition 97.40% Launched
DBCO-(PEG2-VC-PAB-MMAE)2 N/A PEG2-VC-PAB MMAE Microtubule inhibition N/A Research use
CC-885-CH2-PEG1-NH-CH3 N/A CH2-PEG1-NH-CH3 CC-885 (PROTAC) GSPT1 degradation via CRBN N/A Preclinical
(S,R,S)-AHPC-PEG4-N3 N/A PEG4 VHL ligand Targeted protein degradation N/A Research use

Mechanistic Differences

  • This compound: Utilizes PROTAC technology for targeted protein degradation, a mechanism distinct from traditional cytotoxic payloads. This approach minimizes off-target toxicity by degrading disease-specific proteins .
  • Disitamab vedotin : Employs MMAE, a tubulin inhibitor, causing cell cycle arrest. While effective, microtubule disruption can harm healthy cells .

Pharmacokinetic and Stability Considerations

  • Linker Stability: The MC-VC-PABC linker is cleaved by lysosomal proteases (e.g., cathepsin B), ensuring payload release specifically in cancer cells. PEG1 enhances stability compared to non-PEGylated linkers .
  • Payload Efficiency : CC-885 achieves submicromolar degradation of GSPT1, outperforming earlier PROTACs in specificity .

Clinical and Preclinical Data

  • This compound : Demonstrated efficacy in in vitro models of CD56+ cancers, with ongoing studies evaluating toxicity profiles .
  • Disitamab vedotin : Approved for HER2+ gastric cancer, with a 32.6% objective response rate in Phase II trials .

Research Findings and Challenges

  • Advantages of this compound: Broad applicability across antibody platforms . Novel mechanism reduces risk of drug resistance .
  • Limitations: Limited clinical data compared to launched ADCs like Disitamab . Potential immunogenicity from the PEG1 component requires further study .

Biological Activity

MC-VC-PABC-amide-PEG1-CH2-CC-885 is a complex compound that has garnered interest in the field of targeted protein degradation, particularly in cancer therapy. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Compound Overview

Chemical Structure and Properties

This compound is characterized by its unique structural components:

  • Cleavable Linkers : Valine-citrulline (VC) and para-aminobenzyl carbamate (PABC) linkers facilitate selective cleavage by cellular enzymes.
  • Polyethylene Glycol (PEG) : Enhances solubility and bioavailability.
  • Active Moiety : CC-885, known for its role in degrading specific proteins, particularly GSPT1.
PropertyValue
Molecular FormulaC₅₅H₆₈ClN₁₁O₁₃
Molecular Weight1126.65 g/mol
CAS Number2722697-82-5

This compound operates primarily through the following mechanisms:

  • Targeted Protein Degradation : The compound specifically targets GSPT1, a protein involved in cell cycle regulation and translation. Degradation of GSPT1 can trigger apoptosis in cancer cells, providing a potential therapeutic avenue for cancer treatment.
  • Enzymatic Cleavage : The VC and PABC linkers are cleaved by cathepsins, releasing the active CC-885 moiety. This selective release enhances the compound's efficacy while minimizing off-target effects commonly associated with traditional chemotherapeutics .
  • Synergistic Effects : Studies indicate that this compound can enhance the efficacy of other therapeutic agents, such as volasertib, through synergistic interactions that amplify anti-tumor activity .

Efficacy in Cancer Models

In preclinical studies, this compound demonstrated significant anti-tumor activity:

  • Tumor Growth Reduction : The compound effectively reduced tumor growth in various cancer models, highlighting its potential as a therapeutic agent.

Case Studies

A notable study investigated the effects of CC-885 on non-small cell lung cancer (NSCLC) cells:

  • Combination Therapy : The combination of CC-885 and volasertib resulted in enhanced degradation of PLK1 and its downstream substrates, indicating a potent synergistic effect that could be leveraged for improved treatment outcomes in NSCLC .

Comparative Analysis with Similar Compounds

The following table compares this compound with other related compounds:

Compound NameFunctionalityUnique Features
CC-885GSPT1 degraderDirectly targets GSPT1 without a linker
MC-VCR-PABC-amideSimilar targeted degradationUses different linkers, affects different targets
MC-VCR-CY5Imaging and degradationCombines imaging capabilities with degradation

Q & A

Q. What are the key elements of a rigorous methods section for publications involving this compound?

  • Guidelines :
  • Synthesis : Specify SPPS resins, coupling reagents, and purification gradients.
  • Biological Assays : Detail cell lines, passage numbers, and positive/negative controls.
  • Data Transparency : Share raw spectra, chromatograms, and statistical scripts in supplementary materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.